molecular formula C6H16ClNSi B3054470 t-Butylaminodimethylsilylchloride CAS No. 60556-33-4

t-Butylaminodimethylsilylchloride

Cat. No.: B3054470
CAS No.: 60556-33-4
M. Wt: 165.73 g/mol
InChI Key: CKWOGTUTBSUNSB-UHFFFAOYSA-N
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Description

t-Butylaminodimethylsilylchloride is an organosilicon compound with the molecular formula C₆H₁₆ClNSi and a molecular weight of 165.73 g/mol. It is a chlorosilane containing a tert-butyl group, two methyl groups, and an amino group attached to a silicon atom. This compound is known for its stability under various reaction conditions and is widely used in organic synthesis.

Preparation Methods

t-Butylaminodimethylsilylchloride can be synthesized through several methods. One common synthetic route involves the reaction of tert-butylamine with dimethylchlorosilane. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

(CH₃)₃CNH₂ + (CH₃)₂SiCl₂ → (CH₃)₃CNSi(CH₃)₂Cl + HCl\text{(CH₃)₃CNH₂ + (CH₃)₂SiCl₂ → (CH₃)₃CNSi(CH₃)₂Cl + HCl} (CH₃)₃CNH₂ + (CH₃)₂SiCl₂ → (CH₃)₃CNSi(CH₃)₂Cl + HCl

Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities. The reaction is typically carried out in a solvent such as toluene or hexane to facilitate the mixing of reactants and the removal of by-products.

Chemical Reactions Analysis

t-Butylaminodimethylsilylchloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with alcohols and phenols to form t-butylaminodimethylsilyl ethers.

    Hydrolysis: The compound can be hydrolyzed to form t-butylaminodimethylsilanol and hydrochloric acid.

    Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.

Scientific Research Applications

t-Butylaminodimethylsilylchloride has several applications in scientific research:

    Organic Synthesis: It is widely used as a protecting group for hydroxyl groups in organic synthesis.

    Carbohydrate Chemistry: In carbohydrate chemistry, it is used to selectively protect hydroxyl groups on carbohydrates, allowing researchers to modify specific positions on the carbohydrate molecule while leaving other hydroxyl groups untouched.

    Material Science: The compound can be used to modify the surface properties of materials, such as creating hydrophobic or water-repellent coatings.

Mechanism of Action

The mechanism of action of t-Butylaminodimethylsilylchloride primarily involves its ability to form stable silyl ethers with hydroxyl-containing compounds. The silicon atom in the compound forms a covalent bond with the oxygen atom of the hydroxyl group, resulting in the formation of a silyl ether. This reaction is facilitated by the presence of a base, which deprotonates the hydroxyl group, making it more nucleophilic and reactive towards the silicon atom.

Comparison with Similar Compounds

t-Butylaminodimethylsilylchloride can be compared with other similar compounds, such as tert-Butyldimethylsilyl chloride and trimethylsilyl chloride. While all these compounds are used as protecting groups in organic synthesis, this compound is unique due to the presence of the amino group, which can participate in additional reactions and provide further functionalization options.

Similar Compounds

    tert-Butyldimethylsilyl chloride: Used as a protecting group for alcohols and phenols.

    Trimethylsilyl chloride: Another protecting group for hydroxyl groups, but less bulky compared to this compound.

Properties

IUPAC Name

N-[chloro(dimethyl)silyl]-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16ClNSi/c1-6(2,3)8-9(4,5)7/h8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWOGTUTBSUNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N[Si](C)(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458646
Record name t-butylaminodimethylsilylchloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60556-33-4
Record name t-butylaminodimethylsilylchloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Me2SiCl2 (151.50 g, 1.17 moles) was stirred in pentane (2 L) as N(C2H5)3 (119.62 g, 1.18 moles) was added slowly. t-Butylamine (85.85 g, 1.17 moles) in pentane (100 mL) was then added dropwise and the reaction allowed to stir at room temperature for 16 hours. After the reaction period the mixture was filtered and concentrated to 600 mL at which time more salts began to precipitate. The mixture was then refiltered and concentrated to 250 mL and then transferred to a 250 mL roundbottom flask equipped with a microdistillation apparatus and a thermometer. Distillation was performed until the reflux temperature reached 50° C. The clear, colorless liquid remaining was then determined to be pure by NMR and the yield to be essentially quantitative.
Quantity
151.5 g
Type
reactant
Reaction Step One
Quantity
119.62 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
85.85 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
t-Butylaminodimethylsilylchloride

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